16-Bromohexadecanal molecular weight and formula
16-Bromohexadecanal molecular weight and formula
Physicochemical Properties, Synthesis, and Bioanalytical Applications
Part 1: Executive Summary
16-Bromohexadecanal (CAS 651034-07-0) is a specialized omega-functionalized fatty aldehyde used primarily as a reactive intermediate in lipid synthesis and chemoproteomics. Unlike its stable alcohol precursor (16-bromo-1-hexadecanol), the aldehyde moiety renders this molecule highly susceptible to nucleophilic attack and oxidation. Consequently, it is rarely stored for long periods and is typically synthesized in situ for immediate application.
Its primary utility lies in two domains:
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Lipid Engineering: Serving as an electrophilic "scaffold" for Wittig olefinations to extend carbon chains or introduce specific unsaturation patterns.
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Chemical Biology: Acting as a probe for Fatty Aldehyde Dehydrogenase (FALDH) activity or as a precursor for bio-orthogonal labeling reagents (e.g., conversion to omega-azido lipids).
Part 2: Physicochemical Characterization[1]
The following data characterizes the pure aldehyde form. Researchers must note that commercial vendors often supply the alcohol or acid analogs due to the aldehyde's instability.
Table 1: Core Chemical Identity
| Property | Value | Notes |
| Chemical Name | 16-Bromohexadecanal | Omega-bromo fatty aldehyde |
| CAS Number | 651034-07-0 | Research-grade designation |
| Molecular Formula | C₁₆H₃₁BrO | 2 Hydrogens less than the alcohol |
| Molecular Weight | 319.32 g/mol | Monoisotopic Mass: ~318.15 |
| Appearance | Colorless oil or waxy solid | Melting point dependent on purity |
| Solubility | DCM, Chloroform, THF, Toluene | Insoluble in water |
| Stability | Low (Oxidation/Polymerization prone) | Store at -20°C under Argon |
Structural Analysis & Reactivity
The molecule features a hydrophobic C16 polymethylene chain bookended by two reactive centers:
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C1 (Aldehyde): Highly electrophilic; susceptible to nucleophilic addition (e.g., amines, ylides) and oxidation to carboxylic acid.
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C16 (Alkyl Bromide): A good leaving group for nucleophilic substitution (Sɴ2), allowing conversion to azides, thiols, or amines.
Part 3: Synthetic Methodology
Core Directive: Due to the instability of 16-bromohexadecanal, direct purchase is often impossible or results in degraded product. The standard operating procedure (SOP) in research settings is the controlled oxidation of 16-bromo-1-hexadecanol .
Experimental Logic (Causality)[4]
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Why not Jones Reagent? Strong oxidants like Chromic acid (Jones) will over-oxidize the aldehyde directly to 16-bromohexadecanoic acid.
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Why PCC or DMP? Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are chosen for their ability to arrest oxidation at the aldehyde stage in anhydrous conditions.
Protocol: Oxidation via Pyridinium Chlorochromate (PCC)[5][6][7]
Reagents:
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Oxidant: PCC (1.5 equivalents)[4]
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Solvent: Anhydrous Dichloromethane (DCM)
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Buffer: Sodium Acetate (optional, to buffer HCl generated from PCC)
Step-by-Step Workflow:
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Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 16-bromo-1-hexadecanol (1.0 eq) in anhydrous DCM (0.1 M concentration).
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Oxidation: Add PCC (1.5 eq) in a single portion. If acid-sensitive moieties are present, add 0.5 eq of Sodium Acetate.
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Reaction: Stir at Room Temperature (25°C) for 2–3 hours.
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Self-Validation Point: Monitor via TLC (Hexane:EtOAc 4:1).[3] The aldehyde will have a higher Rf than the alcohol (less polar).
-
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Workup: Dilute with diethyl ether. Filter the dark slurry through a pad of Fluorosil or Silica Gel to remove chromium tar.
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Isolation: Concentrate the filtrate under reduced pressure.
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Critical: Do not heat above 30°C to prevent polymerization. Use immediately.
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Visualization: Synthesis Pathway[5]
Caption: Controlled oxidation pathway. The choice of anhydrous PCC prevents the formation of the carboxylic acid byproduct.
Part 4: Biological & Chemical Applications[3][8]
Wittig Olefination (Lipid Chain Extension)
16-Bromohexadecanal is the quintessential "electrophilic partner" in Wittig reactions. By reacting it with a phosphorous ylide, researchers can synthesize 17-octadecenyl bromide or other long-chain unsaturated lipids used in membrane biophysics.
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Mechanism: The aldehyde carbonyl reacts with the nucleophilic carbon of the ylide to form an oxaphosphetane intermediate, which collapses to form the alkene.
Chemoproteomic Profiling (FALDH Probes)
Fatty Aldehyde Dehydrogenase (FALDH) is responsible for detoxifying endogenous fatty aldehydes.
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Probe Design: 16-Bromohexadecanal mimics the natural substrate (hexadecanal).
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Labeling: The bromine atom allows for post-assay functionalization. After the enzyme interacts with the aldehyde, the bromine can be substituted with an azide, allowing "Click" conjugation to a fluorophore (e.g., Rhodamine-alkyne) for visualization.
Visualization: Application Workflow
Caption: Divergent utility of 16-Bromohexadecanal in organic synthesis (Pathway A) and chemical biology (Pathway B).
Part 5: Quality Control & Self-Validation
To ensure scientific integrity, the synthesized product must be validated before use.
| Method | Expected Signal | Mechanistic Interpretation |
| TLC | Single spot, Rf ~0.6 (Hex/EtOAc 4:1) | Higher Rf than alcohol confirms loss of H-bond donor. |
| ¹H NMR | Triplet at ~9.76 ppm (1H) | Diagnostic aldehyde proton (-CH O). |
| ¹H NMR | Triplet at ~3.40 ppm (2H) | Methylene protons adjacent to Bromine (-CH ₂Br).[3] |
| IR Spec | Peak at 1720–1740 cm⁻¹ | Appearance of Carbonyl (C=O) stretch. |
| IR Spec | Disappearance of 3300 cm⁻¹ | Loss of Hydroxyl (O-H) stretch confirms oxidation. |
References
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BenchChem. 16-Bromo-1-hexadecanol: Technical Guide to Selective Monobromination and Oxidation. Retrieved from .
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Sigma-Aldrich. 1-Bromohexadecane-16,16,16-d3 Product Specification. Retrieved from .
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PubChem. 16-Bromohexadecanoic acid (CID 620397) and Related Compounds. National Library of Medicine. Retrieved from .
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Corey, E. J., & Suggs, J. W. (1975).[5][6] Pyridinium Chlorochromate.[5][4][3] An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds.[5][6] Tetrahedron Letters, 16(31), 2647-2650.[5]
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Ye, L., & Zhang, L. (2009). Practical Synthesis of Linear α-Iodo/Bromo-α,β-unsaturated Aldehydes. Organic Letters, 11(16), 3646-3649. Retrieved from .
Sources
- 1. 16-溴-1-十六烷醇_MSDS_密度_熔点_CAS号【59101-28-9】_化源网 [chemsrc.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 18-Bromo-1-octadecene|CAS 172656-11-0 [benchchem.com]
- 5. Frontiers | Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants [frontiersin.org]
- 6. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
